molecular formula C22H44SSn2 B12513811 (3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane)

(3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane)

Cat. No.: B12513811
M. Wt: 578.1 g/mol
InChI Key: TWDJFFXSCRAEKY-UHFFFAOYSA-N
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Description

(3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane) is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a thiophene ring substituted with a dodecyl chain and two trimethylstannane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. The general reaction conditions include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a suitable solvent like toluene or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for (3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane) are not well-documented, the general principles of large-scale Stille coupling reactions can be applied. These methods involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of (3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane) in organic electronics involves its ability to facilitate charge transport. The thiophene ring provides a conjugated system that allows for the delocalization of electrons, while the dodecyl chain enhances solubility and processability. The trimethylstannane groups can be used to introduce further functionalization, enabling the fine-tuning of the compound’s electronic properties .

Properties

Molecular Formula

C22H44SSn2

Molecular Weight

578.1 g/mol

IUPAC Name

(3-dodecyl-5-trimethylstannylthiophen-2-yl)-trimethylstannane

InChI

InChI=1S/C16H26S.6CH3.2Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;;;;;/h13H,2-12H2,1H3;6*1H3;;

InChI Key

TWDJFFXSCRAEKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)[Sn](C)(C)C)[Sn](C)(C)C

Origin of Product

United States

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